Cas no 1803775-42-9 (3-Fluoro-4-phenylpicolinaldehyde)
3-Fluoro-4-phenylpicolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-phenylpicolinaldehyde
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- Inchi: 1S/C12H8FNO/c13-12-10(6-7-14-11(12)8-15)9-4-2-1-3-5-9/h1-8H
- InChI Key: IXXNKXSZXKRVFP-UHFFFAOYSA-N
- SMILES: FC1C(C=O)=NC=CC=1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- XLogP3: 2.4
- Topological Polar Surface Area: 30
3-Fluoro-4-phenylpicolinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006407-250mg |
3-Fluoro-4-phenylpicolinaldehyde |
1803775-42-9 | 95% | 250mg |
$1,019.20 | 2022-04-02 | |
| Alichem | A029006407-500mg |
3-Fluoro-4-phenylpicolinaldehyde |
1803775-42-9 | 95% | 500mg |
$1,802.95 | 2022-04-02 | |
| Alichem | A029006407-1g |
3-Fluoro-4-phenylpicolinaldehyde |
1803775-42-9 | 95% | 1g |
$3,068.70 | 2022-04-02 |
3-Fluoro-4-phenylpicolinaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 3-Fluoro-4-phenylpicolinaldehyde
Comprehensive Overview of 3-Fluoro-4-phenylpicolinaldehyde (CAS No. 1803775-42-9): Properties, Applications, and Industry Insights
3-Fluoro-4-phenylpicolinaldehyde (CAS No. 1803775-42-9) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated picolinaldehyde derivative combines a phenyl group with a fluorine atom at the 3-position of the picolinaldehyde scaffold, offering distinct reactivity and selectivity in synthetic applications. Researchers are increasingly exploring its potential as a versatile building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's molecular structure, featuring both electron-withdrawing fluorine and electron-donating phenyl groups, creates an interesting electronic profile that influences its behavior in nucleophilic addition reactions. Recent studies highlight its utility in multicomponent reactions, where it serves as a key intermediate for constructing complex heterocyclic systems. Industry reports suggest growing demand for fluorinated pharmaceutical intermediates like 3-Fluoro-4-phenylpicolinaldehyde, driven by the need for more metabolically stable drug candidates in oncology and CNS therapeutic areas.
From a synthetic chemistry perspective, 1803775-42-9 offers several advantages. The fluorine atom enhances the compound's lipophilicity and metabolic stability, while the aldehyde functionality provides a handle for diverse chemical transformations. Many researchers are investigating its use in click chemistry applications and as a precursor for Schiff base formation, particularly in the design of novel catalysts and functional materials. The compound's structure-activity relationship (SAR) potential makes it particularly valuable for medicinal chemistry programs targeting protein-protein interactions.
Analytical characterization of 3-Fluoro-4-phenylpicolinaldehyde typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The fluorine atom produces distinctive splitting patterns in 19F NMR spectra, serving as a valuable diagnostic tool for reaction monitoring. Recent advancements in flow chemistry have enabled more efficient scale-up processes for this compound, addressing industry needs for reliable production of high-purity fluorinated intermediates.
Environmental and regulatory considerations for 1803775-42-9 follow standard protocols for fluorinated aromatic compounds. While not classified as hazardous under current regulations, proper handling procedures are recommended due to its aldehyde functionality. The compound's stability profile makes it suitable for long-term storage under inert conditions, an important factor for research laboratories and production facilities. Emerging green chemistry approaches are being developed to optimize its synthesis, reducing solvent waste and energy consumption.
Market analysis indicates increasing patent activity surrounding fluorinated picolinaldehyde derivatives, with 3-Fluoro-4-phenylpicolinaldehyde appearing in several recent applications for anticancer agents and antiviral compounds. The global push for COVID-19 therapeutics has further highlighted the importance of such fluorinated building blocks in rapid drug development. Pharmaceutical companies are particularly interested in its potential for creating proteolysis targeting chimeras (PROTACs), a hot topic in targeted protein degradation research.
From a technical perspective, handling 3-Fluoro-4-phenylpicolinaldehyde requires standard precautions for air-sensitive compounds. The material is typically supplied as a crystalline solid or solution in anhydrous solvents to preserve its chemical integrity. Storage recommendations include protection from moisture and oxygen, with many suppliers offering customized packaging solutions for research and industrial-scale quantities. Analytical certificates typically provide detailed spectroscopic data and chromatographic purity information to ensure reproducibility in downstream applications.
The future outlook for CAS 1803775-42-9 appears promising, with expanding applications in material science beyond pharmaceuticals. Researchers are exploring its incorporation into metal-organic frameworks (MOFs) and as a ligand precursor for asymmetric catalysis. The compound's unique combination of fluorine and aldehyde functionalities positions it as a valuable tool for addressing current challenges in precision medicine and sustainable chemistry initiatives.
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